N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Description
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the diphenylacetamide moiety makes it an interesting subject for research in organic chemistry and related disciplines.
Properties
Molecular Formula |
C23H20F3NO2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H20F3NO2/c1-2-29-20-14-13-18(23(24,25)26)15-19(20)27-22(28)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,2H2,1H3,(H,27,28) |
InChI Key |
UKJFAIAEOJRIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide typically involves the reaction of 2-ethoxy-5-(trifluoromethyl)phenylboronic acid with diphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-5-trifluoromethylphenylboronic acid
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-methoxy-5-(trifluoromethyl)phenylboronic acid
Uniqueness
N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide stands out due to its unique combination of the trifluoromethyl group and the diphenylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
